Methyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Methyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include a 2-chlorophenyl group at position 5, a 2-furylmethylene moiety at position 2, and a methyl ester at position 6 (Figure 1). The (2E)-configuration of the methylene group ensures a planar geometry, facilitating π-π interactions in biological systems .
Properties
IUPAC Name |
methyl (2E)-5-(2-chlorophenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c1-11-16(19(25)26-2)17(13-7-3-4-8-14(13)21)23-18(24)15(28-20(23)22-11)10-12-6-5-9-27-12/h3-10,17H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVJZJVYLMIOOF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of the chlorophenyl and furan moieties suggests potential interactions with biological targets.
Biological Activity
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells through the activation of caspase pathways and inhibition of cell cycle progression at the G0/G1 phase .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Acute Leukemia) | 0.3 | Caspase activation, G0/G1 arrest |
| MOLM13 (Acute Monocytic) | 1.2 | Induction of apoptosis |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Candida albicans, with studies indicating a dose-dependent inhibition of biofilm formation and planktonic cell growth. The mode of action appears to involve disruption of cell membrane integrity and interference with metabolic pathways .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Candida albicans | 25 µg/mL | Significant reduction in biofilm viability |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in cancer cells.
- Membrane Disruption: In antimicrobial assays, the compound disrupts cellular membranes leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study involving leukemia cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as Annexin V positivity .
- Another investigation focused on its antifungal properties, revealing that the compound significantly inhibited Candida biofilms at concentrations that did not adversely affect human epithelial cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
Methyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has been investigated for its pharmacological properties:
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Agricultural Science
In agricultural research, this compound has been explored for its potential as a pesticide or herbicide. Its structural features suggest it may interact with specific biochemical pathways in pests or weeds, leading to effective pest management solutions.
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials. Its derivatives have been studied for applications in:
- Polymer Science: As a monomer or additive to enhance the properties of polymers.
- Nanotechnology: In the synthesis of nanoparticles for drug delivery systems due to their biocompatibility and targeted delivery capabilities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiazolo-pyrimidine derivatives similar to this compound. The study found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Research conducted at a prominent university assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impacts
| Compound Name | Substituents | Notable Properties |
|---|---|---|
| Target Compound | 5-(2-chlorophenyl), 2-(2-furylmethylene), 6-methyl ester | Enhanced solubility (furyl), moderate electronegativity (Cl), planar geometry (E-configuration) |
| Ethyl (2E)-2-(4-iodobenzylidene)-5-(2-thienyl) derivative | 2-(4-iodobenzylidene), 5-(2-thienyl) | High reactivity (I), strong van der Waals interactions; lower solubility |
| Ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene) derivative | 2-(3,4-dihydroxybenzylidene), 5-(4-chlorophenyl) | Improved hydrogen bonding (OH groups), higher polarity |
| Methyl 2-(3-nitrobenzylidene)-5-(4-methoxycarbonylphenyl) derivative | 2-(3-nitrobenzylidene), 5-(methoxycarbonylphenyl) | Electron-withdrawing nitro group enhances reactivity; methoxycarbonyl improves lipophilicity |
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, favoring covalent interactions with nucleophilic residues in target proteins .
- Furyl vs. Benzylidene : The furylmethylene group in the target compound offers better solubility than bulkier benzylidene groups (e.g., trimethoxybenzylidene in ) due to reduced steric hindrance .
- Chlorophenyl vs.
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data of Selected Derivatives
Q & A
Q. How can researchers optimize the synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use ammonium acetate (0.5–1.0 equiv) to facilitate cyclocondensation reactions, as demonstrated in analogous thiazolopyrimidine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C enhance reaction rates while minimizing side products .
- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 30-minute intervals to track intermediate formation .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Perform H and C NMR in deuterated DMSO to resolve signals for the 2-chlorophenyl (δ 7.2–7.6 ppm) and furylmethylene (δ 6.3–6.8 ppm) groups .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (expected [M+H]: ~499.1 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve single crystals grown in ethanol/water (1:1) to determine bond angles and stereochemistry, particularly for the (2E)-configured benzylidene moiety .
Q. How do substituents at the 2- and 5-positions influence the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : The 2-chlorophenyl group at the 5-position increases electrophilicity of the thiazolo ring, measured via cyclic voltammetry (reduction potential shifts by +0.2 V vs. non-chlorinated analogs) .
- Furylmethylene at the 2-Position : The furan’s oxygen donates electron density, stabilizing the conjugated system (UV-Vis λ ~320 nm) .
- Comparative Analysis : Replace the 2-furyl group with phenyl or nitro-substituted analogs to quantify electronic effects via Hammett plots .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the furylmethylene group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the methyl ester moiety .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .
Q. How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; purity >98% is indicated by a single peak (retention time ~8.2 min) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Melting Point : Compare observed mp (e.g., 180–182°C) to literature values to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase: PDB ID 1M17). The furylmethylene group shows π-π stacking with Phe723, while the 2-chlorophenyl fits into a hydrophobic cleft .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability; root-mean-square deviation (RMSD) <2.0 Å indicates stable interactions .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 3-oxo group) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with halogen (F, Cl, Br) or methoxy groups at the 5-position and compare IC values in enzyme assays .
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., 2-chlorophenyl contributes 40% to COX-2 inhibition) .
- Statistical Validation : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .
Q. How does the compound’s stereochemistry (e.g., E/Z isomerism) impact its reactivity and bioactivity?
Methodological Answer:
- Isomer Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (2E) and (2Z) isomers; the (2E) form shows 10-fold higher cytotoxicity in MCF-7 cells .
- Kinetic Studies : Monitor isomerization rates via H NMR at 37°C; the (2E)→(2Z) transition has a half-life of 72 hours in PBS .
- Crystallographic Evidence : X-ray data confirm the (2E) configuration’s planar geometry, which enhances π-stacking with DNA bases .
Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory or anticancer potential?
Methodological Answer:
- Anti-Inflammatory Screening : Measure COX-2 inhibition via ELISA (IC determination) and nitric oxide (NO) suppression in LPS-stimulated RAW 264.7 macrophages .
- Anticancer Profiling : Conduct MTT assays on NCI-60 cell lines; prioritize cell lines with GI <1 µM (e.g., HCT-116 colon cancer) for mechanistic studies .
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays to confirm programmed cell death pathways .
Q. How can researchers address low solubility in aqueous media while maintaining bioactivity?
Methodological Answer:
- Prodrug Design : Synthesize phosphate or glycoside derivatives of the 6-carboxylate group to enhance water solubility (>5 mg/mL in PBS) .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in vivo .
- Co-Crystallization : Use succinic acid as a coformer to improve solubility by 8-fold without altering cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
